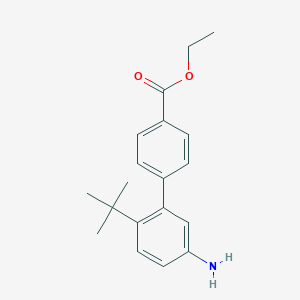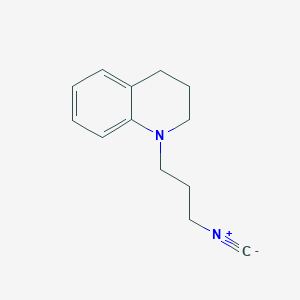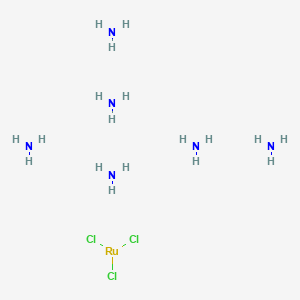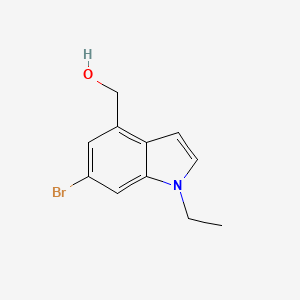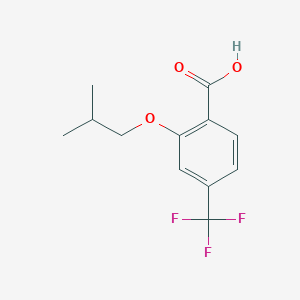
2-Isobutoxy-4-trifluoromethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutoxy-4-trifluoromethylbenzoic acid is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of an isobutoxy group and a trifluoromethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-4-trifluoromethylbenzoic acid typically involves the esterification of 4-trifluoromethylbenzoic acid with isobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-Isobutoxy-4-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-trifluoromethylbenzoic acid or 4-trifluoromethylbenzaldehyde.
Reduction: Formation of 2-isobutoxy-4-methylbenzoic acid.
Substitution: Formation of various alkoxy or amino derivatives of the benzoic acid core.
科学的研究の応用
2-Isobutoxy-4-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Isobutoxy-4-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can modulate the activity of target proteins and pathways.
類似化合物との比較
Similar Compounds
4-Trifluoromethylbenzoic acid: Lacks the isobutoxy group, resulting in different chemical properties and reactivity.
2-Isobutoxybenzoic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
2-Isobutoxy-4-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
2-Isobutoxy-4-trifluoromethylbenzoic acid is unique due to the combination of the isobutoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.
特性
分子式 |
C12H13F3O3 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC名 |
2-(2-methylpropoxy)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H13F3O3/c1-7(2)6-18-10-5-8(12(13,14)15)3-4-9(10)11(16)17/h3-5,7H,6H2,1-2H3,(H,16,17) |
InChIキー |
VPEIOUDRVSTXOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


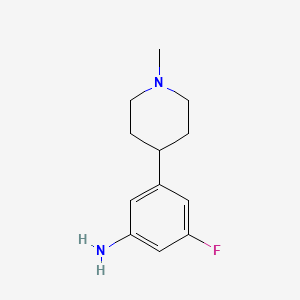
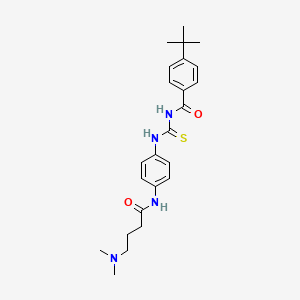
![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
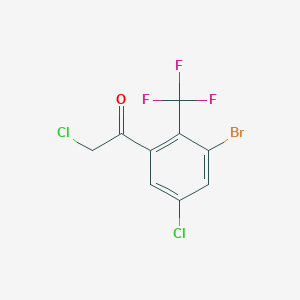
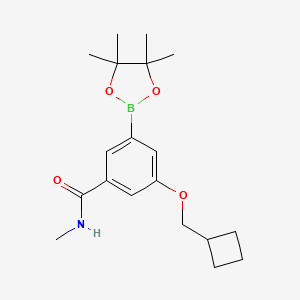
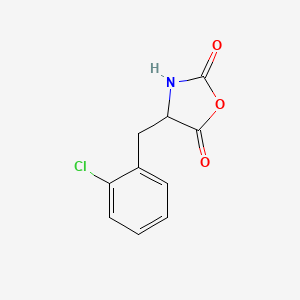
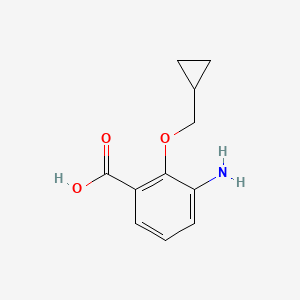
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)

